An In-Depth Technical Guide to the Chemical Properties of 2,4-Dichloro-6-iodophenol
An In-Depth Technical Guide to the Chemical Properties of 2,4-Dichloro-6-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,4-Dichloro-6-iodophenol, a halogenated aromatic compound of interest in various scientific and developmental fields. This document is intended to serve as a technical resource, offering insights grounded in established chemical principles and supported by scientific literature.
Chemical Identity and Physical Properties
2,4-Dichloro-6-iodophenol is a substituted phenol containing two chlorine atoms and one iodine atom on the benzene ring. This unique halogenation pattern imparts specific chemical and physical characteristics to the molecule.
Table 1: Physicochemical Properties of 2,4-Dichloro-6-iodophenol
| Property | Value | Source(s) |
| CAS Number | 2040-83-7 | [1][2] |
| Molecular Formula | C₆H₃Cl₂IO | [3] |
| Molecular Weight | 288.90 g/mol | [3] |
| Appearance | Solid (form not specified) | [2] |
| Melting Point | 63°C | Fluorochem |
| Boiling Point | Not available | |
| Solubility | Soluble in aqueous alkali, oxygenated and chlorinated solvents.[4] | [4] |
| pKa | Not available |
Synthesis and Purification
The primary route for the synthesis of 2,4-Dichloro-6-iodophenol is through the electrophilic iodination of 2,4-dichlorophenol. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a chlorine atom, and the hydroxyl group offers steric hindrance, the iodine is directed to the available ortho position (position 6).
Experimental Protocol: Iodination of 2,4-Dichlorophenol
This protocol is a representative procedure based on established methods for the iodination of phenols.[5][6][7] Optimization may be required for specific laboratory conditions.
Materials:
-
2,4-Dichlorophenol
-
Molecular Iodine (I₂)
-
An oxidizing agent (e.g., nitric acid, hydrogen peroxide, or iodosylbenzene)[6]
-
A suitable solvent (e.g., glacial acetic acid, water, or a biphasic system)[5]
-
Sodium thiosulfate solution (for quenching)
-
An appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolution: Dissolve 2,4-dichlorophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Iodine: Add molecular iodine to the solution and stir until it is fully dissolved.
-
Initiation of Reaction: Slowly add the oxidizing agent to the reaction mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material (2,4-dichlorophenol) and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.
-
Quenching: Once the reaction is complete, quench any unreacted iodine by adding a saturated solution of sodium thiosulfate until the characteristic brown color of iodine disappears.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Oxidizing Agent: The role of the oxidizing agent is to convert molecular iodine (I₂) into a more potent electrophilic iodine species (e.g., I⁺), which is necessary to overcome the activation energy for the electrophilic aromatic substitution on the moderately activated dichlorophenol ring.[6]
-
Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like acetic acid can participate in the reaction mechanism, while a biphasic system can facilitate product separation.[5]
-
Temperature Control: Maintaining a low to moderate temperature is crucial to prevent side reactions, such as the formation of poly-iodinated products or degradation of the starting material and product.
Visualization of the Synthetic Pathway
Caption: Reactivity and potential applications.
Safety and Handling
2,4-Dichloro-6-iodophenol is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Table 2: Hazard Identification and Precautionary Measures
| Hazard Statement | Precautionary Statement | Source(s) |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | [2] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection. | [2] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
First Aid Measures:
-
After inhalation: Fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/ shower.
-
After eye contact: Rinse out with plenty of water.
-
After swallowing: Make victim drink water (two glasses at most). Avoid vomiting. Consult a physician.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles.
-
Skin Protection: Wear protective gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.
Conclusion
2,4-Dichloro-6-iodophenol is a multifaceted chemical compound with a well-defined structure and predictable reactivity. Its synthesis via the iodination of 2,4-dichlorophenol is a straightforward process, and its unique halogenation pattern makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. The potential for this compound to exhibit inherent biological activity, coupled with its utility as a scaffold for further chemical modification, underscores its importance for researchers in both academic and industrial settings. As with any halogenated aromatic compound, proper safety protocols must be strictly adhered to during its handling and use. This guide provides a foundational understanding of 2,4-Dichloro-6-iodophenol, intended to facilitate its safe and effective application in scientific research and development.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol. Retrieved from [Link]
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ResearchGate. (n.d.). Important iodinated phenolic compounds. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 2,4-dichloro-. Retrieved from [Link]
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de Oliveira, G. R., et al. (2009). Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. Journal of the Brazilian Chemical Society, 20(10), 1916-1920. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72858, 2,4-Diiodophenol. Retrieved from [Link]
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Canesi, S., et al. (2019). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. The Journal of Organic Chemistry, 84(7), 4357-4368. Retrieved from [Link]
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Piscopo, E., Diurno, M. V., & Andreotti, A. (1983). [Experimental observations on the iodination of phenols in the preparation of intermediates of pharmaceutical interest]. Bollettino della Societa italiana di biologia sperimentale, 59(1), 44–50. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
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Dains, F. B., & Eberly, F. (1931). p-IODOPHENOL. Organic Syntheses, 11, 62. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 2,4-dichloro-. Retrieved from [Link]
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AOBChem. (n.d.). 2,4-Dichloro-6-iodophenol. Retrieved from [Link]
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